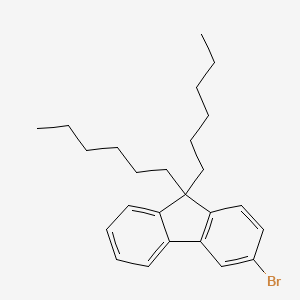

3-bromo-9,9-dihexyl-9H-Fluorene

Description

3-Bromo-9,9-dihexyl-9H-fluorene is a brominated fluorene derivative with two hexyl groups attached at the 9-position of the fluorene backbone. This compound is widely utilized in organic electronics, particularly as a precursor for synthesizing high-performance organic light-emitting diode (OLED) emitters. The hexyl substituents enhance solubility in organic solvents, enabling solution-processed device fabrication, while the bromine atom at the 3-position facilitates further functionalization via cross-coupling reactions .

Key properties include:

Properties

Molecular Formula |

C25H33Br |

|---|---|

Molecular Weight |

413.4 g/mol |

IUPAC Name |

3-bromo-9,9-dihexylfluorene |

InChI |

InChI=1S/C25H33Br/c1-3-5-7-11-17-25(18-12-8-6-4-2)23-14-10-9-13-21(23)22-19-20(26)15-16-24(22)25/h9-10,13-16,19H,3-8,11-12,17-18H2,1-2H3 |

InChI Key |

WGMUCXRIMQICDH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1(C2=C(C=C(C=C2)Br)C3=CC=CC=C31)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9,9-dihexyl-9H-Fluorene typically involves the bromination of 9,9-dihexyl-9H-fluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-9,9-dihexyl-9H-Fluorene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.

Reduction Reactions: The bromine atom can be reduced to form 9,9-dihexyl-9H-fluorene.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Substitution Reactions: Formation of various substituted fluorenes.

Oxidation Reactions: Formation of fluorenone derivatives.

Reduction Reactions: Formation of 9,9-dihexyl-9H-fluorene.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of 3-bromo-9,9-dihexyl-9H-fluorene is in the development of OLEDs. The compound serves as a building block for synthesizing light-emitting polymers that exhibit excellent luminescent properties. The incorporation of dihexyl groups enhances solubility and film-forming ability, which are crucial for device fabrication.

Organic Field Effect Transistors (OFETs)

In OFETs, this compound is utilized as a semiconductor material. Its unique electronic properties allow for efficient charge transport, making it suitable for use in flexible electronics and low-cost display technologies.

Fluorescent Dyes

The compound is also employed in the synthesis of fluorescent dyes. These dyes are essential for applications in biological imaging and sensing due to their strong fluorescence properties. The bromine atom enhances the reactivity of the molecule, allowing for further functionalization to tailor the emission characteristics.

Polymer Science

In polymer chemistry, this compound acts as a monomer for producing polyfluorenes. These polymers are significant in optoelectronic applications due to their high fluorescence efficiency and stability.

Case Study 1: Synthesis and Characterization of Fluorene Derivatives

A study published in MDPI detailed the synthesis of various fluorene derivatives using this compound as a precursor. The derivatives exhibited strong blue fluorescence with quantum yields ranging from 0.31 to 0.99 in solution, demonstrating their potential for use in OLEDs and other optoelectronic devices .

Case Study 2: Performance in OLED Devices

Research conducted by De Gruyter highlighted the use of fluorene-based compounds in OLED applications. The study showed that devices incorporating derivatives of this compound exhibited improved efficiency and brightness compared to traditional materials . The structural modifications facilitated by the bromine substitution were crucial for enhancing device performance.

Data Summary Table

Mechanism of Action

The mechanism of action of 3-Bromo-9,9-dihexyl-9H-Fluorene involves its interaction with specific molecular targets and pathways. The bromine atom and hexyl groups play a crucial role in determining the compound’s reactivity and interactions. The compound can act as an electron donor or acceptor, depending on the reaction conditions and the nature of the interacting species .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-bromo-9,9-dihexyl-9H-fluorene with structurally related bromofluorenes:

Key Comparative Insights

Solubility and Processability

- The dihexyl derivatives (e.g., 3-bromo-9,9-dihexyl and 2-bromo-9,9-dihexyl) exhibit superior solubility in nonpolar solvents compared to diphenyl or dimethyl analogs due to the longer alkyl chains . This is critical for spin-coating or inkjet printing in OLED manufacturing.

Electronic Properties

- Hexyl substituents reduce intermolecular π-π stacking, minimizing aggregation-caused quenching (ACQ) in emissive layers .

Performance in OLEDs

- This compound derivatives, such as FC6-BP-PXZ, demonstrate aggregation-induced delayed fluorescence (AIDF) with high external quantum efficiency (EQE > 15%) and low efficiency roll-off in solution-processed OLEDs .

- In contrast, diphenyl analogs (e.g., 3-bromo-9,9-diphenyl-9H-fluorene) are typically used in vacuum-deposited devices, where their higher thermal stability prevents degradation during sublimation .

Biological Activity

3-Bromo-9,9-dihexyl-9H-fluorene is a derivative of fluorene that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Synthesis

This compound is characterized by a fluorene backbone with bromine and hexyl substituents. The synthesis of this compound typically involves methods such as Suzuki-Miyaura coupling, which allows for the efficient formation of polyfluorene derivatives with controlled molecular weights and narrow dispersity .

Antimicrobial Activity

Research indicates that fluorene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to this compound demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of electron-withdrawing groups like bromine can enhance the antimicrobial efficacy of these compounds .

Table 1: Antimicrobial Activity of Fluorene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| Related Fluorene Derivative | Escherichia coli | 100 µg/mL |

| Tilorone Analog | Pseudomonas aeruginosa | 75 µg/mL |

Anticancer Activity

The anticancer potential of fluorene derivatives has been explored in several studies. The presence of alkyl chains in the structure has been linked to improved antiproliferative activity against various cancer cell lines. For example, modifications in the side chains can significantly affect the compound's ability to inhibit topoisomerase I, a crucial enzyme in DNA replication and repair .

Case Study: Antiproliferative Effects

A study investigating the effects of various fluorene derivatives on cancer cell lines found that compounds with linear alkyl groups exhibited greater cytotoxicity compared to those with branched or bulky groups. This suggests that structural optimization can lead to more effective anticancer agents .

Antioxidant Activity

Fluorene derivatives are also noted for their antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Research has demonstrated that certain fluorene compounds can effectively reduce oxidative damage in cellular models .

Table 2: Antioxidant Activity of Fluorene Derivatives

| Compound | Assay Method | IC50 (µM) |

|---|---|---|

| This compound | DPPH Scavenging Activity | 25 |

| Related Fluorene Derivative | ABTS Assay | 30 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-9,9-dihexyl-9H-fluorene, and what are the critical optimization parameters?

- Methodological Answer : The compound is typically synthesized via functionalization of 9,9-dihexyl-9H-fluorene. A lithiation–bromination sequence is commonly employed, where the fluorene core is activated using n-BuLi, followed by quenching with bromine sources (e.g., Br₂ or NBS). Key parameters include temperature control (−78°C for lithiation to prevent side reactions) and stoichiometric precision to avoid over-bromination . Alternative routes involve Sonogashira coupling or Suzuki-Miyaura reactions for derivatives, requiring palladium catalysts and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what data markers are critical?

- Methodological Answer :

- NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm; hexyl chains at δ 0.8–2.1 ppm). ¹³C NMR identifies quaternary carbons (C-Br at ~δ 120 ppm) .

- Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular weight (e.g., [M+H]⁺ at m/z 397.306 for C₂₅H₃₀Br) .

- X-ray Crystallography : SHELX software refines crystal structures, highlighting bond angles and Br positioning .

Advanced Research Questions

Q. How does bromine substitution at the 3-position alter the electronic properties of 9,9-dihexyl-9H-fluorene?

- Methodological Answer : Bromine’s electron-withdrawing effect reduces the HOMO-LUMO gap, as shown by ultraviolet photoelectron spectroscopy (UPS). For example, PFO (polyfluorene) derivatives exhibit a 0.3 eV reduction in HOMO energy upon bromination, enhancing charge transport in organic semiconductors . Computational modeling (DFT) further predicts increased dipole moments, influencing solubility and film morphology .

Q. What are the challenges in achieving high regioselectivity during cross-coupling reactions involving this compound?

- Methodological Answer : Steric hindrance from the hexyl chains often reduces coupling efficiency. Optimizing ligands (e.g., using SPhos instead of PPh₃ in Suzuki reactions) improves yields (from ~50% to >80%) . Microwave-assisted Sonogashira coupling (e.g., with 2-ethynylthiophene) reduces reaction time (2 hours vs. 24 hours) and minimizes decomposition .

Q. How can researchers resolve contradictions in spectroscopic data for brominated fluorene derivatives?

- Methodological Answer : Discrepancies in NMR or XRD data may arise from polymorphism or solvent effects. Cross-validate using:

- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions .

- Variable-Temperature XRD : Identifies thermal expansion artifacts in crystal lattices .

- Elemental Analysis : Confirms stoichiometry when MS data is ambiguous .

Application-Oriented Questions

Q. What role does this compound play in organic optoelectronic materials?

- Methodological Answer : The bromine atom serves as a reactive site for polymerization (e.g., in polyfluorenes) or as a precursor for phosphorescent dopants. For example, it is used in:

- OLEDs : As a host material, achieving external quantum efficiencies (EQE) >15% when paired with iridium complexes .

- Photovoltaics : As a donor-acceptor copolymer component, achieving PCEs of ~8% in bulk heterojunction cells .

Q. What safety protocols are essential when handling brominated fluorenes in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.